molecular formula C10H11N3O B2945560 5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 79369-38-3

5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2945560
CAS No.: 79369-38-3
M. Wt: 189.218
InChI Key: SLSVSWZAJBJHTQ-UHFFFAOYSA-N
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Description

5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Some derivatives of 1,2,4-triazol-3-one, including 5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized and found to possess antimicrobial activities. These compounds have shown effectiveness against various microorganisms in laboratory settings (Bektaş et al., 2007).

Antioxidant Activity and Physicochemical Properties

Certain 1,2,4-triazol-3-one derivatives have been evaluated for their in vitro antioxidant activities. These studies include assessments of reducing power, free radical scavenging, and metal chelating activity, comparing the results to those of standard antioxidants (Yüksek et al., 2015).

Catalyst Activation and Transfer Hydrogenation

1,2,4-triazol-3-one derivatives have been utilized in catalyst activation processes. Research has shown these compounds to be effective in transfer hydrogenation reactions, a process important in the field of organic synthesis (Saleem et al., 2014).

Corrosion Inhibition

Triazole derivatives, including those related to this compound, have shown potential as corrosion inhibitors. They are particularly effective in protecting metals such as mild steel in acidic environments (Yadav et al., 2013).

Properties

IUPAC Name

3-methyl-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-5-9(6-4-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSVSWZAJBJHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.